molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8

1,5-Dioxaspiro[5.5]undecane

Cat. No. B086954
CAS RN: 180-93-8
M. Wt: 156.22 g/mol
InChI Key: LSDTWMHYCLFXBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Dioxaspiro[5.5]undecane derivatives has been reported through various methods. For example, the intramolecular Michael addition and asymmetric oxyselenenylation have been utilized for the enantioselective synthesis of related compounds, highlighting the chemical versatility and synthetic accessibility of these structures (Iwata et al., 1985); (Uchiyama et al., 2001).

Molecular Structure Analysis

The molecular structure of 1,5-Dioxaspiro[5.5]undecane derivatives has been extensively studied. For example, crystal structure analysis confirmed the compound's configuration and contributed to a better understanding of its geometric properties (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1,5-Dioxaspiro[5.5]undecane derivatives demonstrate the compound's reactivity and potential for further functionalization. For instance, the compound has been used as a key intermediate in various synthetic routes, underlining its utility in organic synthesis (Lin et al., 2010).

Physical Properties Analysis

The physical properties of 1,5-Dioxaspiro[5.5]undecane derivatives, such as crystal structure and thermodynamic characteristics, have been explored to determine the nature of these compounds. Detailed studies help in understanding the material's stability, solubility, and other physical attributes (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of 1,5-Dioxaspiro[5.5]undecane are closely linked to its structure and synthesis methods. These properties are essential for its application in different chemical contexts, particularly in the synthesis of complex organic molecules. Research has shown that these compounds can serve as intermediates and reagents in organic synthesis, demonstrating the versatility of their chemical properties (Lin et al., 2010).

Scientific Research Applications

  • Crystal Structure and Thermodynamic Properties : A derivative of 1,5-Dioxaspiro[5.5]undecane coupled with a benzimidazole moiety has been prepared, with its crystal structure belonging to the triclinic, P-1 space group. This compound, including quantum chemical computations, has been studied for its thermodynamic properties and molecular structure (Zeng, Wang, & Zhang, 2021).

  • Synthesis for Pheromone Research : 1,7-Dioxaspiro[5.5]undecane, a derivative, has been synthesized for its use in studying the sex pheromone of an olive fly, which is important in agricultural pest management (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).

  • Sex Attractant in Insect Behavior : It's been used to study sex-specific activity in the olive fruit fly, contributing to our understanding of insect behavior and potentially aiding in pest control (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This compound has been synthesized and characterized by NMR spectroscopy, which is crucial in the analysis of its structure and in the synthesis of natural products (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

  • Pheromone Biosynthesis : Research has been conducted on the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the female olive fruit fly, which implicates monooxygenase-mediated processes (Fletcher, Mazomenos, Georgakopoulos, Konstantopoulou, Wood, De Voss, & Kitching, 2002).

  • Conformational Analysis : A study of 1-oxaspiro[5.5]undecanes, including 1,7-dioxaspiro[5.5]undecane, provides insights into the anomeric effects in acetals, which are important in organic chemistry (Deslongchamps & Pothier, 1990).

  • Liquid-Crystalline Properties : The liquid-crystalline properties of 1,5-dioxaspiro[5.5]undecane derivatives have been examined, highlighting its potential in material science (Frach, Tschierske, Zaschke, & Deutscher, 1989).

Safety And Hazards

The safety data sheet for 1,7-Dioxaspiro[5.5]undecane suggests that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,5-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDTWMHYCLFXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170892
Record name 1,5-Dioxaspiro(5.5)undecane
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[5.5]undecane

CAS RN

180-93-8
Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-DIOXASPIRO(5.5)UNDECANE
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Synthesis routes and methods I

Procedure details

To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml) were added successively 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol) and zirconium chloride (1.44 g, 6.18 mmol) with stirring, and the resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After stirring, ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) was added to the reaction mixture with stirring, and the resulting mixture was extracted with dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by reduced-pressure distillation to afford cyclohexanone trimethylene ketal (26.8 g, yield: 55%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyclohexanone (7.94 g) was dissolved in toluene (200 mL), 1,3-propanediol (12.3 g) and p-toluenesulfonic acid monohydrate (0.1 g) were added thereto, and the mixture was heated under reflux for 1.5 hr while removing water being produced. The temperature was allowed to cool to room temperature, and the mixture was washed with saturated aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (12.4 g) as a colorless oil.
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
W Zeng, Y Li, H Guo - Journal of Chemical Crystallography, 2013 - Springer
The 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 1 and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2 have been synthesized …
Number of citations: 9 link.springer.com
RA Craig, RC Smith, BP Pritchett… - … syntheses; an annual …, 2016 - ncbi.nlm.nih.gov
A 1-L single-necked, round-bottomed flask is equipped with an egg-shaped, Teflon®-coated magnetic stirring bar (3.5 cm× 1.5 cm), capped with a rubber septum, flame-dried under …
Number of citations: 3 www.ncbi.nlm.nih.gov
I Grosu, G Ple, C Mesaros, S Mager - Heterocyclic Communications, 1997 - degruyter.com
The stereoisomerism of some spiro-1, 3-dioxanes obtained from substituted cyclohexanones and 2-methyl-2-ethyl-1, 3-propanediol is discussed on the basis of the helical chirality of …
Number of citations: 8 www.degruyter.com
W Zeng, X Wang, Y Zhang - Crystals, 2021 - mdpi.com
A new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety: 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene) methyl) -2,4-…
Number of citations: 6 www.mdpi.com
WL Zeng, F Jian - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title molecule, C14H14O5, the 1,3-dioxane ring is in an envelope conformation with the ring C atom common to the cyclohexane ring forming the flap. The other five atoms of the 1,…
Number of citations: 5 scripts.iucr.org
W Zeng, J Jiang - Crystals, 2016 - mdpi.com
Two novel O, N-containing spiro compounds, C 16 H 16 ClNO 4 (1) and C 16 H 16 N 2 O 6 (2), were prepared by reactions of monosubstituted benzenamine (substituent = –NO 2 , –Cl) …
Number of citations: 11 www.mdpi.com
WL Zeng, HX Zhang, FF Jian - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
There are two crystallographically independent molecules in the asymmetric unit of the title compound, C15H16O5. In each, the 1,3-dioxane ring is in an envelope conformation with the …
Number of citations: 2 scripts.iucr.org
J Jin-He, Z Wu-Lan, Y Yong-Mei - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
The crystal structure of 3-((phenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, C16H17N1O4 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
W Zeng, J Jiang, G Jiang, Y Li - Crystals, 2018 - mdpi.com
A precursor, C 21 H 29 NO 8 (A1) was prepared by reactions of 1,1-dimethoxy-N,N-dimethylmethanamine and 1,5-dioxaspiro[5.5]undecane-2,4-dione. The new N-containing …
Number of citations: 8 www.mdpi.com
曾伍兰, 蔡雪, 郭焕美 - 结构化学, 2013 - cqvip.com
: The title molecule, 3-(4-(dimethylamino) benzylidene)-1, 5-dioxaspiro [5.5] undecane-2, 4-dione (I), was synthesized and characterized by elemental analysis, IR, UV-vis spectra and X-…
Number of citations: 9 www.cqvip.com

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